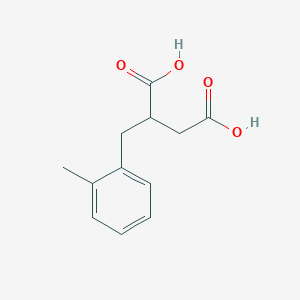

2-Methylbenzylsuccinic acid

Description

Significance in Environmental Biogeochemistry and Microbial Metabolism

The significance of 2-methylbenzylsuccinic acid in environmental biogeochemistry and microbial metabolism is intrinsically linked to the anaerobic degradation of o-xylene (B151617), a common constituent of petroleum-based products and a significant environmental pollutant. Under anoxic conditions, such as those found in contaminated aquifers, sediments, and landfill leachates, the microbial breakdown of o-xylene is initiated through a unique biochemical reaction.

The process begins with the addition of a fumarate (B1241708) molecule to the methyl group of o-xylene. This reaction is catalyzed by a glycyl-radical enzyme known as benzylsuccinate synthase or a similar enzyme. The resulting product is 2-methylbenzylsuccinic acid. This initial step is a common strategy employed by a diverse range of anaerobic bacteria, including denitrifying, sulfate-reducing, and methanogenic microorganisms, to activate the otherwise stable o-xylene molecule for further degradation.

The presence of 2-methylbenzylsuccinic acid in an environmental sample is a strong indicator that anaerobic biodegradation of o-xylene is occurring. This makes it a valuable biomarker for assessing the intrinsic bioremediation potential of a contaminated site. By monitoring the concentration of this metabolite, environmental scientists can gauge the activity of hydrocarbon-degrading microbial communities.

The metabolic fate of 2-methylbenzylsuccinic acid involves a series of reactions analogous to the beta-oxidation of fatty acids. This pathway ultimately leads to the cleavage of the aromatic ring and the complete mineralization of the compound to carbon dioxide. The study of this metabolic pathway provides fundamental knowledge about the carbon cycle in anoxic environments and the resilience of microbial life in the face of chemical contamination.

Historical Context of Discovery and Early Research in Hydrocarbon Degradation

The discovery of 2-methylbenzylsuccinic acid is rooted in the broader investigation of anaerobic hydrocarbon degradation that began to gain momentum in the late 20th century. For a long time, hydrocarbons were considered to be recalcitrant to degradation in the absence of oxygen. However, pioneering research in the 1980s and early 1990s started to reveal the metabolic capabilities of anaerobic microorganisms to utilize these compounds.

One of the seminal moments in the understanding of anaerobic o-xylene metabolism was the identification of its initial metabolites. In a key study published in the early 1990s, researchers investigating the transformation of o-xylene by a denitrifying bacterial strain, identified as strain T1, made a significant breakthrough. They discovered that o-xylene was transformed into (2-methylbenzyl)succinic acid and (2-methylbenzyl)fumaric acid. nih.gov This was among the first direct pieces of evidence elucidating the initial steps in the anaerobic degradation pathway of o-xylene.

This discovery was crucial as it paralleled the findings for anaerobic toluene (B28343) degradation, where benzylsuccinic acid was identified as the initial metabolite. This suggested a common enzymatic mechanism for the anaerobic activation of alkylated aromatic hydrocarbons. Subsequent research confirmed that the addition of fumarate to the methyl group is a widespread strategy in the microbial world for initiating the breakdown of these pollutants.

Early research focused on isolating and characterizing the microorganisms responsible for this transformation and understanding the enzymatic reactions involved. These studies were foundational in establishing the field of anaerobic hydrocarbon bioremediation and highlighted the importance of metabolites like 2-methylbenzylsuccinic acid as key pieces of the puzzle in unraveling these complex biochemical pathways.

| Key Research Finding | Organism/System Studied | Significance | Reference(s) |

| Identification of (2-methylbenzyl)succinic acid as a metabolite of o-xylene transformation | Strain T1 (denitrifying bacterium) | First direct evidence of the initial step in anaerobic o-xylene degradation. | nih.gov |

| 2-Methylbenzylsuccinic acid as a marker for anaerobic o-xylene degradation | Sulfate-reducing bacteria | Confirmed the fumarate addition pathway in different anaerobic microbial guilds. | nih.gov |

| Complete mineralization of o-xylene to CO2 and methane | Methanogenic consortium | Demonstrated the complete breakdown of o-xylene under methanogenic conditions. | researchgate.net |

| Inhibition of o-xylene degradation by toluene | Sulfate-reducing sediment columns and pure cultures | Revealed competitive interactions between different hydrocarbon substrates during anaerobic degradation. | asm.org |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylphenyl)methyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-4-2-3-5-9(8)6-10(12(15)16)7-11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWVINOHIVDSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971716 | |

| Record name | 2-[(2-Methylphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19263-11-7, 5628-49-9 | |

| Record name | 2-Methylbenzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019263117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Methylphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methylphenyl)methyl]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494FR0ZE11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biogeochemical Occurrence and Distribution in Contaminated Environments

Detection in Anaerobic Aquifers and Sediments Contaminated with Alkylbenzenes

2-Methylbenzylsuccinic acid has been detected in anaerobic environments such as groundwater aquifers and sediments that are contaminated with alkylbenzenes, particularly o-xylene (B151617). researchgate.netmdpi.com Its formation is a direct result of microbial activity on these pollutants. The initial step in the anaerobic degradation of o-xylene is the addition of a fumarate (B1241708) molecule to the methyl group of the xylene, a reaction catalyzed by an enzyme similar to benzylsuccinate synthase. researchgate.netenviro.wiki This process results in the formation of 2-methylbenzylsuccinic acid. researchgate.netnih.gov

The presence of this compound is therefore a strong indicator that anaerobic biodegradation of o-xylene is occurring. researchgate.netresearchgate.net Studies of fuel-contaminated subsurface soil and aquifers have confirmed the presence of 2-methylbenzylsuccinic acid and its isomers, linking them directly to the degradation of corresponding xylene isomers. nih.govacademicoa.com For instance, in laboratory studies with bacterial cultures, the complete degradation of o-xylene was observed to follow the degradation of toluene (B28343) and p-xylene (B151628), with 2-methylbenzylsuccinic acid being a detectable metabolite in this process. mdpi.com

Table 1: Detection of 2-Methylbenzylsuccinic Acid in Contaminated Environments

| Environment | Contaminant | Key Finding | References |

|---|---|---|---|

| Anaerobic Aquifers | Alkylbenzenes (o-xylene) | Presence of 2-methylbenzylsuccinic acid indicates active anaerobic biodegradation. | researchgate.netmdpi.comacademicoa.com |

| Anaerobic Sediments | Alkylbenzenes (o-xylene) | Formation of 2-methylbenzylsuccinic acid from o-xylene via fumarate addition. | researchgate.net |

| Fuel-Contaminated Subsurface Soil | Toluene, o-xylene, p-xylene | Identification of benzylsuccinic acid and (2-methylbenzyl)succinic acid as major by-products. | nih.gov |

Role as a Metabolic Biomarker for Anaerobic Hydrocarbon Biodegradation

The unique nature of 2-methylbenzylsuccinic acid as a product of anaerobic o-xylene metabolism makes it an excellent biomarker for monitoring in situ biodegradation of this hydrocarbon. researchgate.netnih.gov Biomarkers are compounds that provide evidence of a specific biological process. Since 2-methylbenzylsuccinic acid is not a component of petroleum hydrocarbons and is only formed through a specific microbial metabolic pathway, its detection provides unambiguous evidence of anaerobic biodegradation. researchgate.netresearchgate.net

Laboratory and field studies have validated the use of 2-methylbenzylsuccinic acid as a reliable indicator of anaerobic toluene and xylene degradation. researchgate.netnih.gov Its distribution in a contaminant plume often corresponds to areas where active biodegradation is predicted to be occurring. researchgate.net The degradation pathway of o-xylene proceeds through 2-methylbenzylsuccinic acid to other intermediates such as 2-methylphenylitaconic acid and eventually o-toluic acid. mdpi.comresearchgate.net The detection of these successive metabolites can provide a more detailed picture of the degradation process.

Table 2: 2-Methylbenzylsuccinic Acid as a Biomarker

| Parent Hydrocarbon | Metabolic Biomarker | Significance | References |

|---|---|---|---|

| o-Xylene | 2-Methylbenzylsuccinic acid | Unambiguous indicator of in situ anaerobic biodegradation. | mdpi.comresearchgate.netnih.gov |

| Toluene | Benzylsuccinic acid | Indicates anaerobic toluene degradation. | nih.govresearchgate.netnih.gov |

| p-Xylene | 4-Methylbenzoic acid (p-toluic acid) | By-product of anaerobic p-xylene metabolism. | nih.gov |

Environmental Monitoring and Bioremediation Assessment Applications

The detection and quantification of 2-methylbenzylsuccinic acid have practical applications in environmental monitoring and the assessment of bioremediation efforts at sites contaminated with petroleum hydrocarbons. researchgate.netnih.gov By analyzing groundwater or sediment samples for the presence of this biomarker, environmental scientists can assess whether natural attenuation of o-xylene is taking place. researchgate.netacademicoa.com

This information is crucial for making informed decisions about site management. For example, if significant concentrations of 2-methylbenzylsuccinic acid are detected, it may indicate that intrinsic bioremediation is effectively reducing the contaminant load, potentially reducing the need for more aggressive and costly remediation technologies. academicoa.com Conversely, the absence of such biomarkers in a contaminated area might suggest that conditions are not favorable for anaerobic biodegradation and that intervention may be necessary. Analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), have been developed for the sensitive and specific detection of 2-methylbenzylsuccinic acid and other related metabolites in environmental samples. mdpi.comresearchgate.net

Table 3: Applications in Environmental Monitoring

| Application | Methodology | Purpose | References |

|---|---|---|---|

| Natural Attenuation Assessment | Analysis of groundwater/sediment for 2-methylbenzylsuccinic acid. | To determine if intrinsic anaerobic biodegradation of o-xylene is occurring. | researchgate.netacademicoa.com |

| Bioremediation Monitoring | Tracking the concentration of 2-methylbenzylsuccinic acid over time. | To evaluate the effectiveness of bioremediation strategies. | researchgate.netnih.gov |

| Site Management Decisions | Using biomarker data to inform remediation approaches. | To choose between monitored natural attenuation and active remediation. | academicoa.com |

Anaerobic Biodegradation Pathways and Biotransformation Mechanisms

Fumarate (B1241708) Addition as an Initial Activation Mechanism for o-Xylene (B151617)

In the absence of oxygen, microorganisms employ an alternative activation mechanism for o-xylene, initiating its breakdown through the addition of fumarate. This reaction targets one of the methyl groups of o-xylene, leading to the formation of 2-methylbenzylsuccinic acid researchgate.netresearchgate.netnih.gov. This initial step is catalyzed by a glycyl radical enzyme known as benzylsuccinate synthase or a related isoenzyme researchgate.netresearchgate.net.

This activation mechanism has been observed in various anaerobic bacteria, including sulfate-reducing and denitrifying species nih.govasm.orgmpg.de. Studies with denitrifying bacteria have shown that the transformation of o-xylene to 2-methylbenzylsuccinic acid can occur as a cometabolic process, where the degradation of o-xylene is dependent on the concurrent metabolism of a primary growth substrate, such as toluene (B28343) nih.govasm.org. The enzyme responsible, benzylsuccinate synthase, is notably sensitive to oxygen and requires activation by a separate enzyme system mdpi.com.

Sequential Degradation Steps within the 2-Methylbenzylsuccinic Acid Pathway

Following its formation, 2-methylbenzylsuccinic acid is channeled into a multi-step degradation pathway involving several key intermediates and enzymatic reactions.

The first step in the degradation of 2-methylbenzylsuccinic acid involves its oxidation to 2-methylphenylitaconic acid researchgate.netresearchgate.net. This reaction is catalyzed by an enzyme believed to be a benzylsuccinate dehydrogenase isoenzyme researchgate.net. This conversion is a crucial step that prepares the molecule for the subsequent cleavage of its side chain. Further downstream metabolites have been identified, leading toward the central intermediate, o-toluic acid researchgate.netresearchgate.net.

Table 1: Key Intermediates in the Anaerobic Degradation of o-Xylene

| Compound Name | Role in Pathway |

|---|---|

| o-Xylene | Initial Substrate |

| 2-Methylbenzylsuccinic acid | Initial Fumarate Adduct |

| 2-Methylphenylitaconic acid | First Oxidation Product |

The conversion of 2-methylphenylitaconic acid and its derivatives to aromatic carboxylic acids proceeds through a series of reactions analogous to the β-oxidation of fatty acids researchgate.netmdpi.com. This metabolic sequence involves the enzymatic modification and eventual cleavage of the succinyl-CoA moiety that was initially added. This process ultimately yields o-toluic acid (as 2-methyl-benzoyl-CoA) and succinyl-CoA researchgate.netresearchgate.net. The resulting o-toluic acid can then be further metabolized through central aromatic degradation pathways, leading to complete mineralization to carbon dioxide under optimal conditions nih.govresearchgate.net.

Comparative Analysis of Alkylbenzene Degradation Pathways (e.g., Toluene, m-Xylene (B151644), p-Xylene)

The fumarate addition mechanism is a widespread strategy for the anaerobic activation of various alkylbenzenes, not just o-xylene. Toluene, m-xylene, and p-xylene (B151628) are also degraded via analogous pathways, each beginning with the formation of a specific benzylsuccinic acid isomer researchgate.netresearchgate.netasm.orgnih.gov.

Toluene is activated by benzylsuccinate synthase to form benzylsuccinate asm.orgnih.gov.

m-Xylene is converted to 3-methylbenzylsuccinic acid researchgate.netasm.orgnih.gov.

p-Xylene is transformed into 4-methylbenzylsuccinic acid researchgate.netnih.gov.

While the initial activation step is similar across these compounds, the specific enzymes involved can exhibit different substrate specificities researchgate.net. For instance, some benzylsuccinate synthases are highly specific for toluene, while others can act on m-xylene as well nih.gov. Following the initial fumarate addition, each pathway proceeds through corresponding substituted phenylitaconic acid and benzoyl-CoA derivatives, demonstrating a conserved biochemical logic for anaerobic alkylbenzene degradation researchgate.netresearchgate.netasm.orgnih.govnih.gov.

Table 2: Comparative Overview of Anaerobic Alkylbenzene Degradation Initiation

| Initial Substrate | Initial Fumarate Adduct | Key Aromatic Acid Intermediate |

|---|---|---|

| Toluene | Benzylsuccinic acid | Benzoic acid |

| o-Xylene | 2-Methylbenzylsuccinic acid | o-Toluic acid |

| m-Xylene | 3-Methylbenzylsuccinic acid | m-Toluic acid |

Enzymology and Molecular Mechanisms of 2 Methylbenzylsuccinic Acid Metabolism

Characterization of Benzylsuccinate Synthase-like Enzymes (Bss) in o-Xylene (B151617) Activation

The initial activation of o-xylene under anaerobic conditions is catalyzed by enzymes analogous to benzylsuccinate synthase (BSS), the archetypal enzyme for anaerobic toluene (B28343) degradation. wikipedia.org This reaction involves the addition of the methyl group of o-xylene to a molecule of fumarate (B1241708), yielding (2-methylbenzyl)succinate. nih.govnih.gov This activation strategy is a common theme in the anaerobic degradation of alkylated aromatic compounds. karger.com

BSS and its homologs are complex glycyl radical enzymes (GREs) that utilize radical chemistry to overcome the high activation energy associated with breaking a C-H bond in the methyl group of the hydrocarbon. wikipedia.orgmit.edu The enzyme is typically composed of three subunits (α, β, and γ), with the active site and the critical glycyl radical located on the α-subunit. wikipedia.org The activation of o-xylene proceeds through a mechanism analogous to that of toluene, where a thiyl radical on a conserved cysteine residue abstracts a hydrogen atom from the methyl group of o-xylene, creating a 2-methylbenzyl radical. This radical then adds to the double bond of fumarate, forming a succinyl radical intermediate, which is subsequently quenched to produce the final product, 2-methylbenzylsuccinic acid. researchgate.netnih.gov

Fumarate-adding enzymes (FAEs), including benzylsuccinate synthase (BSS) and its variants, are the key catalysts for the initial step in the anaerobic degradation of toluene and related alkylated aromatic hydrocarbons. nih.gov The archetypal BSS from Thauera aromatica is highly specific for toluene. However, different organisms possess BSS-like enzymes with a broader substrate range, enabling them to degrade xylenes (B1142099) and other alkylbenzenes. nih.govnih.gov

The catalytic mechanism is initiated by the generation of a glycyl radical, which then transfers the radical to a cysteine residue in the active site. wikipedia.org This thiyl radical abstracts a hydrogen atom from the methyl group of the hydrocarbon substrate (e.g., o-xylene), which then adds to the C-3 of fumarate. nih.gov

Studies involving site-directed mutagenesis have provided insight into the determinants of substrate specificity. For example, modifying a single amino acid (Ile617 to Val) within the hydrophobic pocket of the active site in BSS from Aromatoleum evansii expanded its substrate range to include m-xylene (B151644), although it remained inactive towards o-xylene and p-xylene (B151628). acs.org This highlights that subtle changes in the active site architecture can significantly alter which substrates can be accommodated and activated.

Table 1: Substrate Range of Wild-Type and Mutant Benzylsuccinate Synthase (BSS) from A. evansii

| Substrate | Wild-Type BSS Activity | BSS I617V Mutant Activity |

|---|---|---|

| Toluene | High | High |

| m-Xylene | None | Active |

| o-Xylene | None | None |

| p-Xylene | None | None |

Data derived from research on recombinant BSS variants, illustrating how specific mutations can alter substrate specificity. acs.org

The genes encoding the enzymes for the anaerobic degradation of toluene and xylenes are typically organized in operons. In toluene-degrading bacteria like Thauera aromatica, the genes for benzylsuccinate synthase (bss genes) and the downstream degradation pathway (bbs genes) are found in distinct clusters. The expression of these genes is tightly regulated and induced by the presence of the specific hydrocarbon substrate.

In some bacteria, the regulation of these catabolic operons is controlled by two-component signal transduction systems. nih.govfrontiersin.org For example, in Rhodococcus sp. strain DK17, which degrades o-xylene, the genes akbS and akbT encode a sensor kinase and a response regulator, respectively. nih.gov The AkbS-AkbT system is required to induce the expression of the o-xylene dioxygenase genes (akb) in response to o-xylene. nih.govnih.gov A similar system is likely involved in regulating the anaerobic pathway. The presence of the substrate or a metabolic intermediate often acts as an effector molecule that binds to a regulatory protein, leading to the transcription of the degradation genes. frontiersin.org This ensures that the energy-intensive production of these enzymes only occurs when the target substrate is available in the environment.

Identification and Function of Downstream Enzymes in the Degradation Cascade

Following its formation, 2-methylbenzylsuccinate is channeled into a β-oxidation-like pathway for further degradation. This involves the activation of the succinate (B1194679) moiety to its coenzyme A (CoA) thioester, (2-methylbenzyl)succinyl-CoA. This activation is typically catalyzed by a CoA transferase or CoA ligase. The subsequent steps involve a series of enzymatic reactions that modify and cleave the molecule, ultimately leading to central metabolic intermediates.

The downstream pathway for the degradation of the parent compound, benzylsuccinate, is encoded by the bbs (benzylsuccinate degradation) operon, and the enzymes involved in 2-methylbenzylsuccinate degradation are homologous. semanticscholar.org

Table 2: Key Enzymes in the Downstream Degradation of Benzylsuccinate Analogs

| Enzyme | Gene(s) | Function |

|---|---|---|

| (E)-Benzylidenesuccinyl-CoA Hydratase | bbsH | Hydration of the double bond |

After the initial dehydrogenation of (2-methylbenzyl)succinyl-CoA, which creates a double bond, the resulting (E)-(2-methylbenzylidene)succinyl-CoA is acted upon by (E)-Benzylidenesuccinyl-CoA Hydratase (BbsH). semanticscholar.org BbsH belongs to the enoyl-CoA hydratase family. Its function is to catalyze the stereospecific addition of a water molecule across the newly formed double bond. This hydration reaction results in the formation of 2-(α-hydroxy-2-methylbenzyl)succinyl-CoA. semanticscholar.orgrhea-db.org This step is essential for preparing the molecule for the subsequent oxidation reaction.

The hydroxylated intermediate is then oxidized by (S,R)-2-(α-Hydroxybenzyl)succinyl-CoA Dehydrogenase, a heterotetrameric enzyme complex composed of BbsC and BbsD subunits. semanticscholar.org This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family. The BbsD subunits are catalytically active, binding NAD+ and the substrate, while the BbsC subunits appear to be inactive pseudoenzymes that serve a structural role, forming a scaffold for the active BbsD dimer. semanticscholar.org The BbsCD complex catalyzes the NAD+-dependent oxidation of the hydroxyl group to a keto group, yielding (2-methylbenzoyl)succinyl-CoA. semanticscholar.org This ketoacyl-CoA intermediate is then primed for the final thiolytic cleavage, which breaks the carbon skeleton and leads to metabolites that can enter central metabolism.

Glycyl Radical Enzyme Systems in Anaerobic Hydrocarbon Degradation

The addition of fumarate to hydrocarbons like o-xylene is a chemically challenging reaction that is made possible by a unique class of enzymes known as glycyl radical enzymes (GREs). mit.educdnsciencepub.com BSS and other FAEs are prominent members of this superfamily. wikipedia.orgnih.gov These enzymes use an oxygen-sensitive glycyl radical cofactor to perform difficult, radical-based chemistry in the absence of oxygen. mit.edu

The glycyl radical is generated on a conserved glycine (B1666218) residue within the enzyme's polypeptide chain. This process requires a separate activating enzyme (AE), which belongs to the S-adenosylmethionine (SAM)-dependent radical enzyme family. semanticscholar.org Once generated, the glycyl radical is not directly involved in catalysis but initiates a radical cascade, typically by abstracting a hydrogen atom from a conserved cysteine residue to form a thiyl radical. wikipedia.org It is this highly reactive thiyl radical that directly interacts with the hydrocarbon substrate, initiating the activation and addition to fumarate. researchgate.netcdnsciencepub.com The use of this radical-based strategy allows anaerobic microorganisms to functionalize otherwise unreactive carbon-hydrogen bonds, a critical capability for their survival in anoxic, hydrocarbon-rich environments. researchgate.net

Microbial Physiology and Ecology of 2 Methylbenzylsuccinic Acid Producing and Degrading Organisms

Isolation and Characterization of Specific Bacterial Strains

A key organism implicated in the anaerobic transformation of o-xylene (B151617) is the sulfate-reducing bacterium, strain PRTOL1. This novel bacterium was isolated from fuel-contaminated subsurface soil and is capable of mineralizing toluene (B28343) as its sole electron donor and carbon source under strictly anaerobic conditions asm.org.

Isolation and Growth Conditions: Strain PRTOL1 was isolated from a freshwater environment, distinguishing it from other toluene-degrading sulfate-reducers that have been sourced from marine settings asm.org. Its isolation involved enrichment cultures from contaminated soil, followed by purification to obtain a pure strain.

Metabolic Characteristics: While primarily utilizing toluene, strain PRTOL1 can also transform o-xylene and p-xylene (B151628) when grown in the presence of toluene asm.org. The transformation of o-xylene by this strain leads to the production of (2-methylbenzyl)succinic acid as the predominant metabolic by-product asm.org. However, the rate of xylene transformation is notably slower than that of toluene degradation and is not sustainable over long periods asm.org. The bacterium couples the oxidation of these aromatic hydrocarbons to the reduction of sulfate to hydrogen sulfide asm.org. Studies with [ring-U-14C]toluene showed that approximately 80% of the toluene's carbon is mineralized to CO2, with about 15% being converted into biomass and nonvolatile metabolic by-products asm.org.

| Characteristic | Description |

| Strain Designation | PRTOL1 |

| Bacterial Type | Sulfate-Reducing Bacterium |

| Isolation Source | Fuel-contaminated subsurface soil (freshwater environment) asm.org |

| Primary Substrate | Toluene (mineralized as sole electron donor and carbon source) asm.org |

| Co-metabolized Substrates | o-xylene, p-xylene asm.org |

| Key Metabolic By-product from o-xylene | (2-Methylbenzyl)succinic acid asm.org |

| Electron Acceptor | Sulfate asm.org |

| Distinguishing Feature | Novel 16S rRNA gene sequence; freshwater origin asm.org |

Azoarcus sp. strain T represents a well-studied model organism for the anaerobic degradation of toluene and m-xylene (B151644) under denitrifying conditions. This facultative anaerobe utilizes a pathway that is analogous to the one seen in sulfate-reducing bacteria for the initial activation of the hydrocarbon.

Enzymatic Mechanism: Biochemical studies have revealed that the anaerobic oxidation of both toluene and m-xylene in Azoarcus sp. strain T is initiated by the enzyme benzylsuccinate synthase nih.govnih.gov. This enzyme catalyzes the addition of the methyl group of the aromatic hydrocarbon to fumarate (B1241708) nih.govnih.gov. In the case of toluene, this reaction forms benzylsuccinate, while for m-xylene, it produces 3-methylbenzylsuccinate nih.govnih.gov. This initial activation step is crucial for the subsequent oxidation of the compound to benzoyl-CoA or 3-methylbenzoyl-CoA, which are central intermediates in anaerobic aromatic metabolism nih.gov.

Genetic Basis: The genes encoding benzylsuccinate synthase (bssCAB) have been identified and sequenced in Azoarcus sp. strain T nih.gov. These genes are part of an operon (bssDCABE) nih.gov. Genetic studies, including the creation of a null mutant for the bssA gene (which encodes the alpha-subunit of the enzyme), have definitively shown that benzylsuccinate synthase is essential for the anaerobic mineralization of both toluene and m-xylene nih.govnih.gov. The mutant strain was unable to grow on either of these hydrocarbons, while its ability to grow on benzoate (B1203000) was unaffected nih.gov.

| Characteristic | Description |

| Strain Designation | Azoarcus sp. strain T |

| Bacterial Type | Denitrifying Bacterium |

| Metabolized Substrates | Toluene, m-xylene nih.govnih.gov |

| Key Enzyme for Initial Activation | Benzylsuccinate Synthase nih.govnih.gov |

| Reaction Catalyzed | Addition of the hydrocarbon's methyl group to fumarate nih.govnih.gov |

| Products of Initial Reaction | Benzylsuccinate (from toluene), 3-Methylbenzylsuccinate (from m-xylene) nih.govnih.gov |

| Electron Acceptor | Nitrate |

| Genetic Locus | bss operon (e.g., bssA encoding the alpha-subunit of the enzyme) nih.gov |

Metabolic Capabilities and Niche Adaptation of Relevant Microorganisms

Microorganisms that produce and degrade 2-methylbenzylsuccinic acid and its isomers have evolved specific metabolic capabilities to thrive in anaerobic, hydrocarbon-contaminated environments. Their adaptation is centered on the ability to use aromatic hydrocarbons as a carbon and energy source in the absence of oxygen.

The initial activation of the stable methyl group of xylene is a significant metabolic hurdle. The addition of fumarate, catalyzed by benzylsuccinate synthase or a similar enzyme, is a common strategy employed by diverse anaerobic bacteria, including sulfate-reducers and denitrifiers nih.govoup.com. This reaction effectively circumvents the need for oxygen-dependent mono- or dioxygenases used by aerobic bacteria oup.com.

These bacteria often exhibit a degree of substrate specificity. For instance, some methanogenic consortia have been shown to degrade toluene and o-xylene but not m-xylene, p-xylene, benzene (B151609), or ethylbenzene (B125841) nih.govresearchgate.net. In other cases, there can be competitive inhibition between substrates. For example, in some sulfate-reducing cultures, toluene degradation is preferred and can inhibit the degradation of o-xylene oup.com. The presence of more easily degradable substrates, such as acetate, propionate, or glucose, can also inhibit the degradation of toluene and o-xylene nih.govresearchgate.net. This indicates that these microorganisms are adapted to function within a complex hierarchy of substrate utilization in their natural niche.

Community Dynamics in Environments Undergoing Anaerobic Xylene Biodegradation

The anaerobic degradation of xylene is typically not the result of a single microbial species but rather the concerted effort of a microbial community. In sulfate-reducing environments, the process involves bacteria that can completely mineralize toluene and all three xylene isomers to CO2 and biomass nih.govsemanticscholar.orgresearchgate.net.

Studies of enrichment cultures from gasoline-contaminated sediments have shown that stable mixed cultures can retain the ability to degrade these compounds over successive transfers nih.govsemanticscholar.orgresearchgate.net. Within these communities, there can be distinct populations responsible for the degradation of different substrates. For example, sediment column experiments have suggested the existence of separate populations for toluene and o-xylene degradation, with the toluene-degrading population potentially inhibiting the activity of the xylene-degrading one oup.com.

The dynamics of these communities are influenced by various environmental factors. The accumulation of metabolic by-products, such as sulfide from sulfate reduction, can become inhibitory to the degradation process nih.govsemanticscholar.orgresearchgate.net. The doubling time for these cultures can be slow, on the order of 20 days for communities grown on toluene or m-xylene nih.govsemanticscholar.orgresearchgate.net. Protein-based stable isotope probing (Protein-SIP) of a m-xylene-degrading, sulfate-reducing enrichment culture revealed that Deltaproteobacteria were key players in the assimilation of m-xylene oup.com. This highlights the importance of syntrophic relationships and the division of metabolic labor within the microbial consortium to achieve the complete breakdown of complex organic pollutants.

Advanced Analytical Methodologies for 2 Methylbenzylsuccinic Acid Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Metabolite Profiling

HPLC-MS/MS stands as a robust and direct analytical approach for the analysis of polar, non-volatile carboxylic acids like 2-methylbenzylsuccinic acid without the need for cumbersome derivatization steps. researchgate.net This technique is particularly powerful for metabolite profiling in intricate biological and environmental samples, offering both high sensitivity and selectivity.

A significant analytical challenge in the study of methylbenzylsuccinic acids is the separation of their positional isomers (e.g., 2-methylbenzylsuccinic acid, 3-methylbenzylsuccinic acid, and 4-methylbenzylsuccinic acid). These isomers often exhibit similar mass-to-charge ratios and fragmentation patterns in mass spectrometry, making their chromatographic separation critically important for accurate identification and quantification. researchgate.net The resolution of these isomers is highly dependent on the specific HPLC conditions.

Key factors that must be optimized for effective separation include the type and length of the HPLC column and the composition of the mobile phase, particularly the concentration of acid modifiers like acetic acid. researchgate.net For instance, adjusting the acid concentration in the mobile phase can significantly alter the retention times and improve the resolution between closely eluting isomers. researchgate.net The strength of this analytical approach hinges on the separation power of the chromatographic system, as non-specific transitions in Multiple Reaction Monitoring (MRM) mode can occur due to the loss of a carboxyl group during fragmentation, leading to high background noise. researchgate.net

| Parameter | Optimization Strategy | Rationale |

| HPLC Column | Test various column types (e.g., C18) and lengths. | The stationary phase chemistry and column dimensions directly influence the interaction with the analytes, affecting retention and resolution. researchgate.net |

| Mobile Phase | Vary the concentration of an acid modifier (e.g., acetic acid). | The pH and ionic strength of the mobile phase alter the ionization state of the carboxylic acids, impacting their retention on a reverse-phase column and enabling differential elution. researchgate.net |

| Gradient Elution | Develop a solvent gradient program. | A gradient allows for the effective separation of compounds with a range of polarities within a single analytical run. |

HPLC-MS provides a direct, rapid, robust, and quantitative method for detecting carboxylic acids produced during processes like hydrocarbon biodegradation. researchgate.net This is a significant advantage over GC-based methods which require a derivatization step for such polar compounds. researchgate.net For qualitative analysis in complex matrices, high-resolution mass spectrometry (HRMS) coupled with HPLC can be used to identify a wide range of metabolites. Software tools can then be employed for chemical identification based on accurate mass and fragmentation data.

For quantitative analysis, tandem mass spectrometry (MS/MS) is typically used in MRM mode. This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.

| Strategy | Technique | Application |

| Qualitative Screening | HPLC-High Resolution Mass Spectrometry (HPLC-HRMS) | Identification of 2-methylbenzylsuccinic acid and other potential metabolites in complex samples (e.g., soil, water) by providing accurate mass measurements. |

| Quantitative Analysis | HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) in MRM mode | Precise and sensitive measurement of 2-methylbenzylsuccinic acid concentrations, even at low levels in environmental samples. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Studies

While LC-MS is preferred for the direct analysis of polar carboxylic acids, GC-MS is a powerful tool for isotopic labeling studies, which are crucial for understanding metabolic pathways. researchgate.net GC-MS offers high sensitivity and provides detailed information on the isotopic enrichment of metabolites. sigmaaldrich.com However, because 2-methylbenzylsuccinic acid is non-volatile, a derivatization step is required to convert it into a more volatile form suitable for gas chromatography. researchgate.net A common approach is trimethylsilylation (TMS), which replaces active hydrogens with a TMS group.

In isotopic labeling studies, an organism or environmental sample is supplied with a substrate enriched with a stable isotope, such as Carbon-13 (¹³C). By analyzing the resulting metabolites with GC-MS, researchers can track the incorporation of the ¹³C label into compounds like 2-methylbenzylsuccinic acid. The mass spectrometer detects the shift in mass due to the presence of ¹³C atoms. Analysis of the mass fragments of the derivatized acid can reveal the position and extent of labeling, providing insights into the metabolic reactions that formed the molecule. nih.gov

| Step | Description | Purpose |

| 1. Isotope Labeling | Introduce a ¹³C-labeled precursor (e.g., ¹³C-toluene) to the biological system. | To trace the path of carbon atoms through the metabolic network. |

| 2. Sample Extraction | Extract metabolites, including 2-methylbenzylsuccinic acid, from the matrix. | To isolate the compounds of interest for analysis. |

| 3. Derivatization | Chemically modify the extracted acids (e.g., via trimethylsilylation) to increase their volatility. | To make the analytes suitable for GC analysis. researchgate.net |

| 4. GC-MS Analysis | Separate the derivatized compounds by gas chromatography and detect them by mass spectrometry. | To measure the mass isotopomer distribution for the target compound and its fragments. sigmaaldrich.com |

| 5. Data Analysis | Analyze the mass spectra to determine the degree and position of ¹³C incorporation. | To deduce the metabolic pathway and calculate metabolic fluxes. nih.gov |

Application of Stable Isotope Probing (SIP) in Pathway Elucidation

Stable Isotope Probing (SIP) is a powerful technique used to trace metabolic pathways and identify the specific microorganisms responsible for the degradation of a compound within a complex microbial community. nih.gov The methodology involves introducing a substrate highly enriched in a stable isotope, such as ¹³C or ¹⁵N, into an environmental sample. nih.gov

In the context of 2-methylbenzylsuccinic acid research, ¹³C-labeled toluene (B28343) could be used as the substrate. Microorganisms that metabolize the toluene will incorporate the ¹³C into their cellular components, including biomass such as lipids, proteins, and nucleic acids (DNA and RNA). nih.govnih.gov By extracting and analyzing these biomarkers, the heavy, ¹³C-labeled components can be separated from the unlabeled (¹²C) components. Subsequent analysis, for example, by sequencing the ¹³C-labeled DNA, can identify the specific organisms that were actively consuming the substrate. This approach directly links the metabolic function (toluene degradation via the 2-methylbenzylsuccinic acid pathway) to specific microbial species in the environment. nih.gov

| Stage | Action | Outcome |

| Incubation | Expose a microbial community (e.g., from contaminated soil) to a substrate highly enriched with a stable isotope (e.g., ¹³C-toluene). | Active microorganisms incorporate the heavy isotope into their cellular machinery (DNA, RNA, proteins, lipids). nih.govnih.gov |

| Biomarker Extraction | Isolate key cellular components like DNA, proteins, or phospholipid fatty acids (PLFAs) from the sample. | A mixture of ¹³C-labeled (heavy) and unlabeled (light) biomarkers is obtained. |

| Separation | Separate the labeled ("heavy") biomarkers from the unlabeled ("light") ones, often using density gradient ultracentrifugation for nucleic acids. | Isolation of the biomarkers from the specific organisms that consumed the labeled substrate. |

| Identification | Analyze the isolated heavy biomarkers (e.g., through gene sequencing of heavy DNA or proteomic analysis of heavy proteins). | Identification of the key microorganisms responsible for the degradation pathway and elucidation of the active metabolic routes. nih.gov |

Synthetic and Chemoenzymatic Methodologies for 2 Methylbenzylsuccinic Acid and Analogues

Chemical Synthesis Approaches and Challenges in Enantioselective Production of Benzylsuccinate Derivatives

The enantioselective synthesis of 2-methylbenzylsuccinic acid and its analogues presents a significant challenge in organic chemistry, primarily centered on the stereocontrolled formation of one or two stereocenters. While specific literature on the asymmetric synthesis of 2-methylbenzylsuccinic acid is limited, the challenges can be inferred from methodologies applied to structurally similar 2-substituted and 2,3-disubstituted succinic acid derivatives. Key strategies often involve the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

Another strategy involves the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a benzylidenesuccinic acid derivative. This method relies on chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral ligands, to achieve high enantioselectivity. The success of this approach is highly dependent on the substrate and the catalyst system, and optimization is often required to achieve high enantiomeric excess (ee).

Stereoselective alkylation of malonic ester derivatives followed by further chemical transformations represents another synthetic route. researchgate.net For instance, the reaction of a chiral bromopropionate with a malonate derivative can proceed with inversion of configuration to establish a stereocenter. researchgate.net However, this multi-step process can be lengthy and may require chromatographic separation of diastereomers if the stereocontrol is not absolute.

Challenges in the enantioselective production of benzylsuccinate derivatives include:

Stereocontrol: Achieving high levels of both diastereoselectivity and enantioselectivity, especially when creating sterically hindered stereocenters.

Racemization: The potential for racemization during synthetic manipulations, particularly under harsh reaction conditions.

Scalability: Many asymmetric methods that work well on a lab scale are difficult to scale up for industrial production due to the cost of chiral catalysts or auxiliaries and the need for cryogenic conditions.

Purification: The separation of enantiomers or diastereomers can be challenging and often requires chiral chromatography, which is expensive and not always practical for large-scale synthesis.

Chemoenzymatic methods offer an alternative by using enzymes to resolve racemic mixtures of succinate (B1194679) derivatives or to catalyze stereoselective reactions. For instance, hydrolases can be employed for the enantioselective hydrolysis of racemic succinate diesters to afford chiral half-esters. nih.gov

Biotechnological Production through Engineered Microbial Pathways

Biotechnological routes to benzylsuccinate derivatives, including 2-methylbenzylsuccinic acid, are being explored as a more sustainable alternative to chemical synthesis. These methods leverage the metabolic machinery of microorganisms, such as Escherichia coli, which can be engineered to produce the desired compounds from simple feedstocks.

Reverse Engineering of Degradation Pathways for Biosynthesis (e.g., Escherichia coli)

A promising strategy for the biosynthesis of benzylsuccinate is the reverse engineering of anaerobic toluene (B28343) degradation pathways . rsc.orgacs.org In nature, some anaerobic bacteria degrade toluene by first converting it to (R)-benzylsuccinate. acs.org This pathway involves a series of β-oxidation steps to break down benzylsuccinate. By expressing the enzymes of this pathway in a host organism like E. coli and running the pathway in reverse, it is possible to synthesize benzylsuccinate from benzoate (B1203000) and succinate precursors. rsc.orgacs.org

This biosynthetic route typically involves two key modules:

Benzoyl-CoA Synthesis Module: Since benzoyl-CoA is not a natural metabolite in E. coli, genes for benzoate uptake and activation must be introduced. mdpi.com This can be achieved by expressing a benzoate transporter (e.g., BenK) and a benzoate-CoA ligase or a CoA-transferase. mdpi.com

Benzylsuccinate Synthesis Module: The genes for the β-oxidation of benzylsuccinate (the bbs operon) are expressed to catalyze the conversion of benzoyl-CoA and succinyl-CoA to benzylsuccinate in a reverse manner. acs.org

The feasibility of this reverse β-oxidation pathway has been demonstrated in E. coli, leading to the production of benzylsuccinate. researchgate.netrsc.org This approach is advantageous as it can be enantioselective, producing a specific stereoisomer of the target molecule.

Metabolic Engineering Strategies for Enhanced Yields and Product Excretion

To improve the efficiency of microbial production of benzylsuccinate derivatives, various metabolic engineering strategies are employed. These strategies aim to increase the precursor supply, enhance the activity of the biosynthetic pathway, and facilitate the export of the final product from the cell.

Enhancing Precursor Supply:

The intracellular pools of benzoyl-CoA and succinyl-CoA are critical for high yields. Succinyl-CoA is an intermediate of the TCA cycle in E. coli.

Under anaerobic conditions, the production of succinate from glucose is naturally enhanced in E. coli. researchgate.net This makes anaerobic or microaerobic fermentation conditions favorable for benzylsuccinate production.

Optimizing Pathway Expression and Cofactor Regeneration:

The expression levels of the heterologous genes in the biosynthetic pathway can be fine-tuned to balance metabolic flux and avoid the accumulation of toxic intermediates.

For pathways that are dependent on cofactors like NADH or NADPH, cofactor regeneration systems can be engineered to ensure a continuous supply.

Improving Product Excretion:

A significant bottleneck in the microbial production of benzylsuccinate is its excretion from the cell. researchgate.netrsc.org Intracellular accumulation of the product can be toxic and inhibit the biosynthetic pathway.

While a specific exporter for benzylsuccinate is not known, the expression of non-specific mechanosensitive channels has been shown to increase the product yield by facilitating its export into the culture medium. researchgate.netrsc.org

Data on Engineered E. coli for Benzylsuccinate Production:

| Strain Engineering Strategy | Culture Conditions | Key Findings | Reference |

| Expression of benzoate transport and activation modules, and reverse β-oxidation pathway | Aerobic vs. Anaerobic | Product yield increased over 1000-fold in anaerobic glucose-fermenting cultures compared to aerobic cultures. | researchgate.net |

| Addition of an unspecific mechanosensitive channel | Anaerobic | Increased product excretion and overall yield. | researchgate.netrsc.org |

| Fumarate-respiring conditions | Anaerobic | Further improvement in product yield compared to glucose fermentation. | researchgate.net |

These metabolic engineering approaches are crucial for developing economically viable biotechnological processes for the production of 2-methylbenzylsuccinic acid and its analogues.

Emerging Research Frontiers and Future Directions

Elucidation of Regulatory Networks in 2-Methylbenzylsuccinic Acid Metabolism

The anaerobic breakdown of o-xylene (B151617) to 2-methylbenzylsuccinic acid and its subsequent metabolism is a tightly controlled process at the genetic level. Current research is dedicated to mapping the complex regulatory networks that orchestrate the expression of the genes involved.

In various bacteria, the genes responsible for the anaerobic degradation of toluene (B28343) and xylenes (B1142099), such as the bss (benzylsuccinate synthase) and bbs (beta-oxidation of benzylsuccinate) genes, are often found in clusters. nih.gov The expression of these gene clusters is typically inducible, meaning they are switched on in the presence of the specific aromatic hydrocarbon. nih.govfrontiersin.org For instance, in the denitrifying bacterium Azoarcus sp. CIB, the bss and bbs genes are essential for the anaerobic degradation of both toluene and m-xylene (B151644). nih.gov Their expression is induced when the cells are grown anaerobically with these compounds as the sole carbon source. nih.govfrontiersin.org

A key area of investigation is the role of two-component regulatory systems. In Azoarcus sp. CIB, a tdiSR operon, located adjacent to the catabolic genes, is believed to encode a two-component regulatory system. nih.gov The current hypothesis is that the response regulator, TdiR, acts as a transcriptional activator for the catabolic operons. Interestingly, the inducer molecule that triggers this activation is not the initial hydrocarbon (like toluene or xylene) but rather the intermediate product of the initial fumarate (B1241708) addition, which in the case of o-xylene would be 2-methylbenzylsuccinic acid or a similar benzylsuccinate derivative. nih.gov

Environmental factors also exert a significant influence on this regulatory network. The presence of oxygen, for example, has been shown to repress the expression of the bss and bbs genes, ensuring that this anaerobic pathway is only active under anoxic conditions. nih.gov Furthermore, the availability of more easily metabolizable carbon sources can lead to catabolite repression, a common regulatory mechanism in bacteria that prioritizes the use of preferred substrates. nih.gov

Future research will likely focus on identifying the specific sensor kinases and response regulators involved in the 2-methylbenzylsuccinic acid pathway across different microbial species. Understanding how these proteins sense the presence of pathway intermediates and translate that into a transcriptional response is a critical next step. Advanced techniques such as transcriptomics (e.g., RNA-seq) are being employed to identify differentially expressed genes in the presence of o-xylene, providing a broader view of the genetic determinants involved in its degradation. researchgate.net

Table 1: Key Genetic Components in the Regulation of Alkylbenzene Degradation

| Gene/Operon | Function | Organism Example | Inducer(s) | Regulatory Control |

| bss genes | Encodes benzylsuccinate synthase, the enzyme catalyzing the initial fumarate addition to the methyl group of toluene or xylene. | Azoarcus sp. CIB | Toluene, m-xylene | Positive regulation by TdiR, repressed by oxygen. |

| bbs genes | Encodes enzymes for the modified β-oxidation of benzylsuccinate. | Azoarcus sp. CIB | Toluene, m-xylene | Positive regulation by TdiR, repressed by oxygen. |

| tdiSR operon | Encodes a putative two-component regulatory system (TdiS: sensor kinase, TdiR: response regulator). | Azoarcus sp. CIB | Benzylsuccinate/(3-methyl)benzylsuccinate | Autoregulated by TdiR. |

Novel Biocatalytic Applications and Enzyme Engineering

The enzymes of the 2-methylbenzylsuccinic acid metabolic pathway represent a rich source of potential biocatalysts for industrial applications. Their ability to perform specific chemical transformations under mild conditions makes them attractive alternatives to traditional chemical synthesis. mdpi.com

The initial and most characteristic enzyme of this pathway is benzylsuccinate synthase (BSS), which catalyzes the addition of a fumarate molecule to the methyl group of o-xylene. This carbon-carbon bond formation is a chemically challenging reaction, and BSS accomplishes it with high specificity. researchgate.net There is significant interest in harnessing BSS and similar enzymes for the production of valuable chemicals. For example, engineered pathways could be designed to produce specialty chemicals derived from succinic acid. nih.govfrontiersin.org

Enzyme engineering, including techniques like directed evolution and rational design, offers the potential to tailor these enzymes for specific industrial processes. caltech.edu For instance, the substrate specificity of BSS could be altered to accept a wider range of substituted toluenes or other methyl-containing compounds, leading to the synthesis of novel succinate (B1194679) derivatives. Furthermore, the stability and activity of these enzymes could be enhanced to withstand industrial process conditions, such as higher temperatures or the presence of organic solvents. caltech.eduresearchgate.net

Another area of exploration is the creation of synthetic metabolic pathways in well-characterized host organisms like Escherichia coli. nih.govmdpi.com By introducing the genes for the 2-methylbenzylsuccinic acid pathway into such hosts, it may be possible to develop microbial cell factories for the production of bio-based chemicals from renewable feedstocks. For example, a non-natural biosynthetic route for 2-methylsuccinic acid has already been conceived and implemented in E. coli, demonstrating the feasibility of such approaches. nih.gov

Future work in this area will likely involve the detailed characterization of the enzymes in the 2-methylbenzylsuccinic acid pathway, including their three-dimensional structures and catalytic mechanisms. This fundamental knowledge is crucial for successful enzyme engineering efforts. High-throughput screening methods will also be essential for identifying improved enzyme variants with desired properties. frontiersin.org

Table 2: Potential Biocatalytic Applications of Enzymes from the 2-Methylbenzylsuccinic Acid Pathway

| Enzyme | Native Reaction | Potential Application | Engineering Goals |

| Benzylsuccinate Synthase (BSS) | Addition of fumarate to the methyl group of o-xylene. | Synthesis of functionalized succinic acid derivatives. | Altered substrate specificity, enhanced stability, increased activity. |

| Benzylsuccinate Dehydrogenase | Oxidation of 2-methylbenzylsuccinate. | Production of specialty chemicals through stereospecific dehydrogenation. | Improved cofactor regeneration, altered substrate specificity. |

| β-oxidation enzymes | Thiolytic cleavage and further processing of the succinate moiety. | Modular synthesis of various carboxylic acids. | Broadened substrate range, improved efficiency. |

Predictive Modeling of Biodegradation Processes in Complex Environmental Systems

Predicting the fate of environmental contaminants like o-xylene is a major challenge in environmental science and engineering. Computational modeling has emerged as a powerful tool to simulate and predict biodegradation processes in complex environmental systems. mdpi.com

Predictive biodegradation models can be broadly categorized into two types: those based on quantitative structure-activity relationships (QSARs) and those based on metabolic pathway prediction. iaea.org QSAR models for biodegradation aim to predict the biodegradability of a chemical based on its molecular structure and physicochemical properties. europa.eu While useful for initial screening, these models often lack the detail to predict the specific metabolic pathways and intermediates, such as 2-methylbenzylsuccinic acid.

Metabolic pathway prediction systems, on the other hand, use databases of known biochemical reactions and enzymatic transformation rules to predict the possible degradation pathways of a given compound. nih.gov Computational frameworks like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) provide a foundation for these predictions by cataloging microbial catabolic pathways for a wide range of chemicals. ethz.ch By applying a set of generalized reaction rules, these systems can generate hypothetical degradation pathways for novel or less-studied compounds. nih.gov

For 2-methylbenzylsuccinic acid, predictive modeling can be used to:

Elucidate downstream metabolic steps: While the initial steps of o-xylene degradation are known, modeling can help predict the subsequent reactions involved in the complete mineralization of 2-methylbenzylsuccinic acid to carbon dioxide.

Assess the impact of environmental conditions: Models can be developed to simulate how factors such as redox potential, nutrient availability, and the presence of co-contaminants influence the rate and extent of 2-methylbenzylsuccinic acid biodegradation.

Identify potential bottlenecks in the pathway: By simulating the metabolic flux through the degradation pathway, models can help identify enzymes that may be rate-limiting, providing targets for bioaugmentation or genetic engineering strategies.

The development of more accurate and comprehensive predictive models will require the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with kinetic and thermodynamic parameters of the enzymatic reactions. iaea.org Machine learning and artificial intelligence approaches are also being increasingly used to develop more sophisticated models that can handle the complexity and non-linearity of biological systems. mdpi.comiaea.org

The future of predictive modeling in this field lies in the development of integrated models that can simulate biodegradation processes across multiple scales, from the molecular level of enzyme-substrate interactions to the ecosystem level of microbial community dynamics in a contaminated site.

Q & A

Q. What are the established synthesis protocols for 2-Methylbenzylsuccinic acid, and how can purity be validated?

Synthesis typically involves multi-step organic reactions, such as alkylation or condensation, with rigorous purification via recrystallization or chromatography. To validate purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify molecular integrity and rule out byproducts. Ensure experimental sections in publications include reagent stoichiometry, reaction conditions (temperature, solvent), and purification steps to enable reproducibility .

Q. Which analytical techniques are recommended for characterizing the structural and physicochemical properties of 2-Methylbenzylsuccinic acid?

Key techniques include:

- Spectroscopy : FT-IR for functional group identification; NMR for stereochemical and conformational analysis.

- Chromatography : HPLC or GC-MS to assess purity and detect trace impurities.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable. Document all methods in detail, including instrument parameters and calibration standards, as per academic guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Methylbenzylsuccinic acid across studies?

Discrepancies may arise from variability in experimental design (e.g., cell lines, dosages) or compound purity. Strategies include:

- Meta-Analysis : Quantify heterogeneity using metrics like I² to assess inconsistency across studies .

- Standardized Assays : Replicate experiments under controlled conditions (e.g., identical solvent systems, pH).

- Batch Validation : Compare biological activity across independently synthesized batches to isolate synthesis-related variability. Report negative results and confounding variables (e.g., solvent effects) transparently .

Q. What strategies optimize the solubility and stability of 2-Methylbenzylsuccinic acid in aqueous and non-aqueous experimental systems?

- Co-solvents : Use dimethyl sulfoxide (DMSO) or ethanol at minimal concentrations to enhance aqueous solubility while avoiding cytotoxicity.

- pH Adjustment : Employ buffered solutions (e.g., phosphate buffer) to stabilize ionization states.

- Lyophilization : For long-term storage, lyophilize the compound and characterize post-reconstitution stability via HPLC. Document solvent compatibility and storage conditions explicitly in methodology sections .

Q. How should researchers design experiments to investigate the metabolic pathways of 2-Methylbenzylsuccinic acid in vivo?

- Isotopic Labeling : Synthesize ¹³C- or deuterium-labeled analogs to track metabolic fate using MS-based metabolomics.

- Enzyme Inhibition Studies : Co-administer cytochrome P450 inhibitors to identify key metabolic enzymes.

- Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in model organisms. Include negative controls (e.g., vehicle-only groups) and validate assays against known standards .

Methodological Best Practices

-

Data Reporting : Use tables to summarize synthesis yields, spectroscopic data (e.g., NMR shifts), and biological activity metrics. For example:

Parameter Value Method Melting Point 150–152°C DSC Purity >99% HPLC IC₅₀ (Cell Assay) 12.5 µM ± 1.2 MTT Assay -

Reproducibility : Adhere to journal guidelines for experimental detail, such as specifying centrifugal forces in RPM × g and citing original characterization data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.